
NOTA
Overview
Description
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic, multidentate chelator that has been extensively studied for its ability to complex with a wide range of bi- and trivalent metal ions . The compound is particularly noted for its high stability and favorable complexation kinetics with gallium ions, making it a valuable agent in radiopharmaceutical applications .
Mechanism of Action
Target of Action
The primary target of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid, also known as Nitrilotriacetic acid (NTA), is Zn2+ . It forms stable complexes with Zn2+ , which plays a crucial role in various biological processes.
Mode of Action
NTA acts as a complexing (sequestering) agent . It interacts with its target, Zn2+, by forming stable complexes . This interaction results in changes in the biochemical environment, affecting the availability and activity of Zn2+.
Biochemical Analysis
Biochemical Properties
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can chelate metal ions, which is essential in many enzymatic reactions. It interacts with metalloproteins and enzymes that require metal ions as cofactors. The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved .
Cellular Effects
The effects of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This compound can act as an enzyme inhibitor or activator, depending on the context. It can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing enzymatic activity or modulating gene expression. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. This compound can influence the balance of metabolites in cells, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 1,4,7-triazacyclononane-1,4,7-triacetic acid typically involves two basic synthetic routes for mono- and bis-maleimide bearing derivatives . These methods are characterized by their simplicity, short reaction times, and practical purification techniques, yielding acceptable to very good chemical yields . The industrial production of 1,4,7-triazacyclononane-1,4,7-triacetic acid often involves the use of commercially available starting compounds such as (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA .
Chemical Reactions Analysis
1,4,7-Triazacyclononane-1,4,7-triacetic acid undergoes various chemical reactions, including complexation with metal ions like gallium and aluminum . The formation of these complexes is highly stable, with the aluminum complex showing a stability constant (log K) of 17.9 . The compound can also form metastable mixed hydroxido complexes in alkaline solutions . Common reagents used in these reactions include gallium and aluminum salts, and the reactions are typically carried out in aqueous solutions . Major products formed include highly stable metal-chelate complexes .
Scientific Research Applications
1,4,7-Triazacyclononane-1,4,7-triacetic acid has a wide range of scientific research applications. It is used extensively in radiopharmaceutical experiments for the complexation of gallium radionuclides . The compound’s ability to form stable complexes with metal ions makes it valuable in positron emission tomography (PET) imaging . Additionally, 1,4,7-triazacyclononane-1,4,7-triacetic acid derivatives are used as bifunctional chelators for site-specific radiolabeling in biological research . The compound is also employed in the development of new diagnostic and therapeutic agents in medicine .
Comparison with Similar Compounds
1,4,7-Triazacyclononane-1,4,7-triacetic acid is often compared with other chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and triazacyclononane-phosphinate (TRAP) . While DOTA is widely used for complexation with larger metal ions, 1,4,7-triazacyclononane-1,4,7-triacetic acid is more suitable for smaller ions like gallium and aluminum due to its smaller cavity . TRAP chelators, on the other hand, have shown superior binding ability with gallium compared to both 1,4,7-triazacyclononane-1,4,7-triacetic acid and DOTA . The unique structure of 1,4,7-triazacyclononane-1,4,7-triacetic acid allows for rapid and stable complexation, making it a preferred choice in certain radiopharmaceutical applications .
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHALWMSZGCVVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205034 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56491-86-2 | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
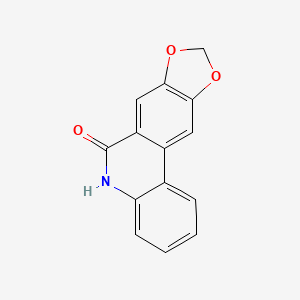
![(1R,2R,9R,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1194222.png)

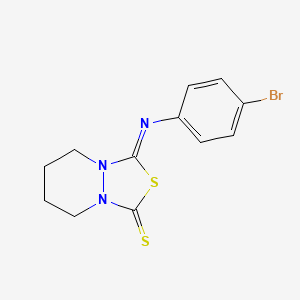
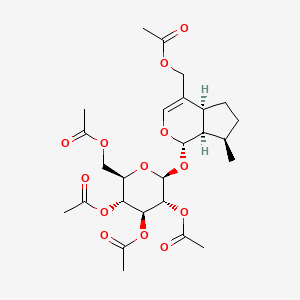
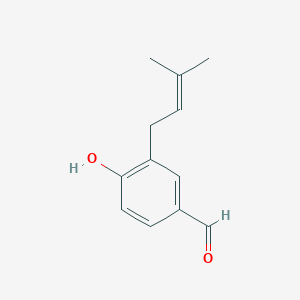
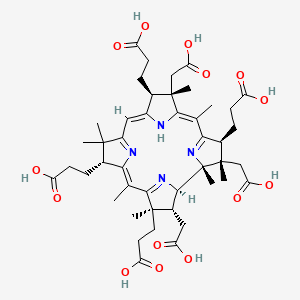
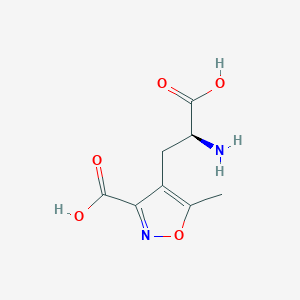

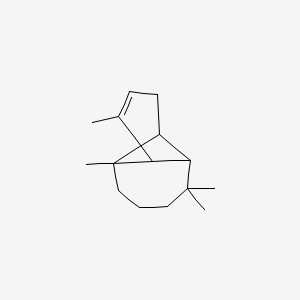
![6-(1,4,5,7-Tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)quinoline](/img/structure/B1194236.png)

![10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol](/img/structure/B1194241.png)
![4-hydroxy-3-methoxybenzoic acid [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1194242.png)
